Copper (I) diphenylphosphinate
Overview
Description
Copper (I) diphenylphosphinate is an organometallic compound with the chemical formula C₁₂H₁₁CuO₂P. It is known for its pale green to light green solid form and is hygroscopic and moisture-sensitive . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Copper (I) diphenylphosphinate is a compound that has been widely used in the field of organometallic chemistry . The primary targets of this compound are the lipoylated components of the tricarboxylic acid (TCA) cycle .
Mode of Action
This compound interacts with its targets by binding directly to the lipoylated components of the TCA cycle . This interaction leads to lipoylated protein aggregation and subsequent iron-sulfur cluster protein loss, causing proteotoxic stress and ultimately cell death .
Biochemical Pathways
The action of this compound affects the TCA cycle, a crucial biochemical pathway in cellular metabolism . The downstream effects include the disruption of metabolic processes and the induction of cell death .
Pharmacokinetics
It is known that this compound is soluble in organic solvents such as dimethylformamide (dmf) and dichloromethane .
Result of Action
The molecular and cellular effects of this compound’s action include the aggregation of lipoylated proteins, loss of iron-sulfur cluster proteins, induction of proteotoxic stress, and ultimately, cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is stable in air and has good thermal stability . It should be stored under an inert atmosphere at -20°C due to its hygroscopic nature .
Biochemical Analysis
Biochemical Properties
Copper (I) diphenylphosphinate plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis reactions such as Suzuki and Sonogashira coupling reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the copper ion with the phosphinate ligand, which enhances the reactivity and selectivity of the compound in catalytic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to air and moisture can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the specific outcomes may vary depending on the experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper (I) diphenylphosphinate can be synthesized through the reaction of copper (I) chloride with diphenylphosphinic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of copper.
Reduction: It can also participate in reduction reactions, where it is reduced to elemental copper or lower oxidation states.
Substitution: This compound can undergo substitution reactions, where the diphenylphosphinate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands like phosphines, amines, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Copper (II) compounds.
Reduction: Elemental copper or copper (0) complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper (I) diphenylphosphinate has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Comparison with Similar Compounds
- Copper (I) chloride
- Copper (I) bromide
- Copper (I) iodide
- Copper (I) triphenylphosphine complexes
Comparison: Copper (I) diphenylphosphinate is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other copper (I) compounds. For example, while Copper (I) chloride is commonly used in similar catalytic applications, the diphenylphosphinate ligand provides enhanced selectivity and efficiency in certain reactions .
Properties
IUPAC Name |
copper(1+);diphenylphosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIKVYNAINDOJS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10CuO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648501 | |
Record name | Copper(1+) diphenylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011257-42-3 | |
Record name | Copper(1+) diphenylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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